1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based heterocyclic compound featuring a bis-thiophene scaffold. Its structure includes:
- Urea backbone: A central urea group (-NH-CO-NH-) linking two aromatic systems.
- 3-(Trifluoromethyl)phenyl group: A substituted phenyl ring with a trifluoromethyl (-CF₃) group at the meta position, known for enhancing metabolic stability and lipophilicity .
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyridine- and thiazole-linked ureas) demonstrate anticancer , anti-tubercular , and kinase-modulating activities . The thiophene moiety may confer distinct electronic and solubility profiles compared to nitrogen-containing heterocycles like pyridine or thiazole.
Properties
IUPAC Name |
1-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S2/c19-18(20,21)11-3-1-4-12(9-11)23-17(25)22-10-13-6-7-15(27-13)16(24)14-5-2-8-26-14/h1-9H,10H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQFFVYUCYHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Thiophene-2-carbonyl Intermediate: The initial step involves the acylation of thiophene to form thiophene-2-carbonyl chloride. This reaction is usually carried out using thionyl chloride (SOCl₂) under reflux conditions.
Coupling with Thiophene-2-ylmethylamine: The thiophene-2-carbonyl chloride is then reacted with thiophene-2-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.
Urea Formation: The final step involves the reaction of the amide with 3-(trifluoromethyl)phenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent.
Substitution: NaOCH₃, methanol (MeOH) as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. Studies suggest that it selectively targets cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics. The mechanisms of action may involve interactions with specific cellular pathways that regulate cell proliferation and apoptosis.
Antimicrobial Properties
Preliminary studies have shown that 1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea possesses antimicrobial activity against various bacterial strains. This makes it a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Material Science Applications
The unique electronic properties of this compound allow for its use in material science, particularly in the development of organic semiconductors and photovoltaic materials. The thiophene moiety contributes to charge transport properties, making this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study 1: Anticancer Mechanism
A study published in a peer-reviewed journal explored the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. Further investigations are recommended to elucidate the specific molecular targets involved in these processes.
Case Study 2: Antimicrobial Activity
Another research article investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that it exhibited notable inhibition zones in disk diffusion assays, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its application:
Biological Targets: In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene rings can interact with hydrophobic pockets, while the trifluoromethyl group can enhance binding affinity through electrostatic interactions.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated system of the thiophene rings and the electron-withdrawing trifluoromethyl group, which can affect charge transport and light-emitting properties.
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl Phenyl Group : Common in anticancer (compound 83 ) and anti-tubercular (compound 27 ) agents. The -CF₃ group enhances resistance to oxidative metabolism and membrane permeability.
Heterocyclic Linkers: Thiophene vs. Pyridine/Thiazole: Thiophene’s lower basicity and sulfur atom may reduce solubility in polar solvents compared to pyridine/thiazole analogs . Bis-thiophene vs.
Molecular Weight : The target compound (~443.4 g/mol) falls within the acceptable range for drug-like molecules (200–500 g/mol), similar to compound 83 (~405.3 g/mol) .
Biological Activity
The compound 1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a thiophene-based urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Structure and Synthesis
The compound features a thiophene moiety substituted with a carbonyl group and a trifluoromethyl phenyl group. The synthesis typically involves the reaction of thiophene derivatives with isocyanates or thioureas, allowing for the introduction of various substituents that can modulate biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiophene derivatives, particularly their ability to inhibit urease, an enzyme critical for the survival of certain pathogenic bacteria. For instance, derivatives similar to the target compound have shown IC50 values ranging from 3.80 to 5.77 µM against urease, indicating potent inhibitory effects compared to standard inhibitors like thiourea (IC50 = 22.31 µM) .
| Compound | IC50 (µM) |
|---|---|
| Thiourea | 22.31 |
| This compound | TBD |
Anticancer Properties
The anticancer potential of thiophene derivatives has also been explored. In vitro studies on HepG2 cells (hepatocellular carcinoma) revealed significant cytotoxic effects, suggesting that structural modifications in thiophene-based compounds can lead to enhanced anticancer activity . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Thiophene derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain analogs have shown IC50 values as low as 6.74 µM against COX-1 and 23.8 µM against COX-2, indicating promising anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiophene structure significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency by improving binding affinity to target enzymes or receptors. Conversely, electron-donating groups may reduce activity by destabilizing the molecular interactions necessary for efficacy.
Case Studies
- Urease Inhibition : A study demonstrated that specific substitutions on the thiophene ring could enhance urease inhibition significantly. Compounds with varied substituents were synthesized and tested, revealing that certain configurations led to IC50 values much lower than traditional inhibitors .
- Cytotoxicity in Cancer Cells : Another investigation focused on a series of thiophene-based ureas, revealing that compounds with specific side chains exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Question
- TLC (Rf monitoring) : Use silica gel plates with ethyl acetate/hexane (3:7) to track urea formation (Rf ≈ 0.4–0.5) .
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and absence of isocyanate intermediates (~2270 cm⁻¹) .
- LC-MS : Monitor molecular ion peaks ([M+H]⁺ expected at m/z 427.3) and isotopic patterns from the trifluoromethyl group .
How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
Advanced Research Question
- Core Modifications : Replace the thiophene-carbonyl group with furan or pyrrole to assess electronic effects on target binding .
- Substituent Screening : Test analogs with halogens (Cl, F) or methoxy groups at the trifluoromethylphenyl position to evaluate hydrophobicity/activity correlations .
- Biological Assays : Use MTT assays (e.g., against MCF-7 or HeLa cells) paired with molecular docking (PDB: 4XC3 for kinase targets) to link structural changes to IC₅₀ shifts .
What strategies resolve contradictions in reported bioactivity data for urea-based analogs?
Advanced Research Question
Contradictions often arise from assay conditions or impurity profiles. Mitigate via:
- Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and normalize data to reference compounds (e.g., cisplatin) .
- Purity Controls : Enforce ≥95% HPLC purity and characterize by HRMS (e.g., Δ <2 ppm) to exclude confounding byproducts .
- Meta-Analysis : Apply QSAR models to reconcile divergent results, focusing on descriptors like logP (predicted ~3.2) and topological polar surface area (~85 Ų) .
How does the trifluoromethyl group influence the compound’s physicochemical properties?
Basic Research Question
The -CF₃ group enhances:
- Lipophilicity : Measured logD (pH 7.4) increases by ~0.9 compared to non-fluorinated analogs .
- Metabolic Stability : Reduces CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ >120 min vs. ~45 min for -CH₃ analogs) .
- Electron-Withdrawing Effects : Downfield shifts in ¹⁹F NMR (δ -60 to -63 ppm) confirm polarization of adjacent bonds .
What computational methods predict binding modes of this compound with biological targets?
Advanced Research Question
- Docking Simulations : Use AutoDock Vina with AMBER force fields to model urea interactions with kinase ATP pockets (e.g., EGFR T790M mutant) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the urea NH and Asp831/Lys721 residues .
- Free Energy Calculations : Compute binding affinities via MM-PBSA , prioritizing scaffolds with ΔG < -8 kcal/mol .
How can synthetic byproducts be minimized during the urea coupling step?
Basic Research Question
- Reagent Selection : Use Hünig’s base (DIPEA) instead of Et₃N to reduce carbamate byproduct formation .
- Temperature Control : Maintain ≤0°C during isocyanate intermediate generation to prevent oligomerization .
- Workup Optimization : Quench with ice-cold water and extract with dichloromethane (3×50 mL) to isolate urea .
What are the challenges in scaling up the synthesis for preclinical studies?
Advanced Research Question
- Gold Catalyst Recovery : Implement SiliaMet® Thiol resin to trap Au(I) residues, reducing costs and metal contamination .
- Solvent Sustainability : Replace DMF with cyclopentyl methyl ether (CPME) in the cyclization step to improve E-factor metrics .
- Process Analytical Technology (PAT) : Use ReactIR for real-time monitoring of thiophene intermediates to ensure batch consistency .
How does the compound’s stability under varying pH conditions impact formulation development?
Advanced Research Question
- pH Stability Profiling : Conduct forced degradation studies (pH 1–13, 37°C) to identify degradation pathways. Urea hydrolysis dominates at pH >10, generating aniline derivatives .
- Formulation Strategies : Use enteric coatings (e.g., Eudragit® L100) to protect against gastric pH, validated by USP dissolution testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
